molecular formula C17H27N5O2S B1457298 Edoxaban-M2 CAS No. 480450-71-3

Edoxaban-M2

Cat. No. B1457298
M. Wt: 365.5 g/mol
InChI Key: QJVMDGXTANLPMW-GMXVVIOVSA-N
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Description

Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .


Synthesis Analysis

Edoxaban-M4, the main metabolite of Edoxaban, was evaluated in 79 plasma samples from patients taking Edoxaban . The total anti-Xa activity was evaluated on three different chromogenic factor Xa-based assays . Results were compared with a validated ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry measurement .


Molecular Structure Analysis

Edoxaban is the anhydrous free-drug form, with a molecular mass of 548.06 . It is dosed as a monohydrate tosylate salt, which has a molecular weight of 738.27 . Edoxaban has low solubility in the pH range of 3–7, with a decrease in solubility with increasing pH .


Chemical Reactions Analysis

Edoxaban is a selective and competitive inhibitor of human FXa, with an inhibitory constant (Ki) value of 0.561 nM . It inhibits the generation of thrombin and formation of blood clots in a dose-dependent manner .


Physical And Chemical Properties Analysis

Edoxaban has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 . It is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Edoxaban, a direct oral factor Xa inhibitor, has been extensively studied for its pharmacokinetics and pharmacodynamics, particularly in the context of atrial fibrillation and venous thromboembolism. Its effects on bleeding measures and biomarkers have been evaluated, demonstrating dose-dependent effects on thrombin generation and coagulation parameters. An important aspect of edoxaban research involves its interaction with P-glycoprotein (P-gp) inhibitors, which can significantly affect its pharmacokinetic profile. Studies have indicated that edoxaban exhibits a predictable pharmacokinetic profile with a rapid onset of action, dose-proportional pharmacokinetics, and a half-life conducive to once-daily dosing. The drug's pharmacodynamics are characterized by a direct and selective inhibition of factor Xa, leading to an anticoagulant effect without the need for a cofactor such as antithrombin (Parasrampuria & Truitt, 2015).

Thromboprophylaxis in Elective Surgery

Clinical trials have assessed edoxaban's efficacy in preventing venous thromboembolism (VTE) in patients undergoing elective surgeries, such as total hip replacement. These studies have highlighted the drug's effectiveness in VTE prevention with a favorable safety profile, demonstrating a significant reduction in VTE incidence compared to standard therapies like dalteparin. The research indicates a clear dose-response relationship, underscoring the importance of dose optimization for maximizing efficacy while minimizing the risk of bleeding (Raskob et al., 2010).

Edoxaban in Atrial Fibrillation and Venous Thromboembolism

Significant trials, such as ENGAGE AF-TIMI 48, have compared edoxaban with warfarin in patients with atrial fibrillation for the prevention of stroke and systemic embolism. Edoxaban has shown non-inferiority to warfarin with significantly lower rates of bleeding and death from cardiovascular causes. Similarly, in the treatment of venous thromboembolism, edoxaban has demonstrated effectiveness and safety, offering a valuable alternative to conventional anticoagulation therapy (Giugliano et al., 2013).

Drug-Drug Interactions and Special Populations

Research has also focused on the drug-drug interactions between edoxaban and other medications commonly used in patients with cardiovascular conditions, such as P-gp inhibitors. These studies are crucial for understanding how other medications might alter edoxaban's pharmacokinetic and pharmacodynamic profile, thereby impacting its efficacy and safety. Additionally, studies have explored the pharmacokinetics and pharmacodynamics of edoxaban in special populations, including those with renal impairment, highlighting the drug's versatility and the need for dosage adjustments in certain patient groups (Mendell et al., 2013).

Safety And Hazards

Edoxaban should not be used in patients with a creatinine clearance (CrCl) below 30 mL/min . The drug should not be used in women who are pregnant or breastfeeding or in patients with severe liver disease . Edoxaban should be handled with care to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMDGXTANLPMW-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

CAS RN

480450-71-3
Record name Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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